PROTAC PARP1 degrader-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

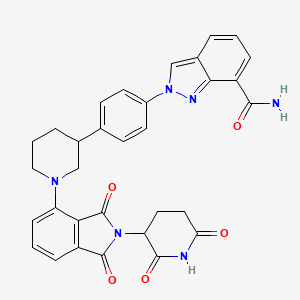

Structure

3D Structure

Eigenschaften

Molekularformel |

C32H28N6O5 |

|---|---|

Molekulargewicht |

576.6 g/mol |

IUPAC-Name |

2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidin-3-yl]phenyl]indazole-7-carboxamide |

InChI |

InChI=1S/C32H28N6O5/c33-29(40)23-7-1-4-20-17-37(35-28(20)23)21-11-9-18(10-12-21)19-5-3-15-36(16-19)24-8-2-6-22-27(24)32(43)38(31(22)42)25-13-14-26(39)34-30(25)41/h1-2,4,6-12,17,19,25H,3,5,13-16H2,(H2,33,40)(H,34,39,41) |

InChI-Schlüssel |

DNTANRUFOCYNLP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CN(C1)C2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)C5=CC=C(C=C5)N6C=C7C=CC=C(C7=N6)C(=O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC PARP1 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of PROTAC (Proteolysis Targeting Chimera) PARP1 Degrader-1, also known as Compound CN0. This molecule represents a novel therapeutic modality designed to induce the targeted degradation of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA damage repair. By hijacking the ubiquitin-proteasome system, PROTAC PARP1 Degrader-1 offers a distinct approach compared to traditional enzymatic inhibition. This document details the molecular interactions, signaling pathways, and cellular consequences of PARP1 degradation mediated by this PROTAC. Quantitative data on its efficacy and detailed protocols for key experimental validation are provided to facilitate further research and development in this area.

Introduction to this compound

This compound (Compound CN0) is a heterobifunctional small molecule that links a PARP1 inhibitor moiety to a ligand for an E3 ubiquitin ligase.[1][2][3][4] Specifically, it is composed of a PARP1 inhibitor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ligase complex.[1][2] This design enables the formation of a ternary complex between PARP1, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of PARP1 by the proteasome.[1][2][3][4] The degradation of PARP1 inhibits DNA damage repair, which can lead to an accumulation of cytosolic DNA fragments and the activation of the cGAS/STING innate immunity pathway, ultimately enhancing T cell-mediated killing of tumor cells.[1][2][3][4]

Core Mechanism of Action

The primary mechanism of action of this compound involves a series of orchestrated molecular events that culminate in the selective degradation of PARP1.

2.1. Ternary Complex Formation: The PROTAC molecule simultaneously binds to both PARP1 and the CRBN E3 ligase, forming a transient ternary complex. The efficiency of ternary complex formation is a critical determinant of the PROTAC's degradation efficacy and is influenced by the binding affinities of the individual ligands and the nature of the linker.

2.2. Ubiquitination of PARP1: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of PARP1. This results in the formation of a polyubiquitin chain on PARP1.

2.3. Proteasomal Degradation: The polyubiquitinated PARP1 is then recognized by the 26S proteasome, a cellular machinery responsible for degrading ubiquitinated proteins. The proteasome unfolds and degrades PARP1 into small peptides, while the ubiquitin molecules are recycled. The PROTAC molecule, having facilitated this process, is released and can engage in further catalytic cycles of PARP1 degradation.

2.4. Downstream Cellular Consequences: The degradation of PARP1 has significant downstream effects. By removing the PARP1 protein, the PROTAC effectively abrogates its role in DNA single-strand break repair. This leads to the accumulation of unrepaired DNA damage, which can result in the formation of cytosolic DNA fragments. These DNA fragments are sensed by the cyclic GMP-AMP synthase (cGAS), which in turn activates the stimulator of interferon genes (STING) pathway. Activation of the cGAS/STING pathway triggers an innate immune response, including the production of type I interferons and other pro-inflammatory cytokines, which can enhance the anti-tumor immune response.[1][2][3][4]

Quantitative Data

The efficacy of PROTAC PARP1 degraders is quantified by several key parameters, including the half-maximal degradation concentration (DC50), the maximal level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability. The following tables summarize the available quantitative data for various PROTAC PARP1 degraders.

| Degrader Name | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |

| PROTAC PARP1 degrader-4 (180055) | VHL | Rucaparib | T47D | 180 | >95 | - | [5] |

| MDA-MB-231 | 240 | >95 | - | [5] | |||

| SK-575 | Cereblon | Olaparib | MDA-MB-436 | 1.26 | >99 | 19 | [6] |

| Capan-1 | 6.72 | >99 | 56 | [6] | |||

| SW620 | 0.509 | >99 | - | [6] | |||

| Compound 2 | Cereblon | Olaparib | SW620 | 5400 | ~80 | 2900 | [7] |

Signaling Pathways and Experimental Workflows

Signaling Pathway: PARP1 Degradation and cGAS-STING Activation

The following diagram illustrates the signaling cascade initiated by PARP1 degradation, leading to the activation of the cGAS-STING pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Discovery of CN0 as a novel proteolysis-targeting chimera (PROTAC) degrader of PARP1 that can activate the cGAS/STING immunity pathway combined with daunorubicin | CoLab [colab.ws]

- 4. Discovery of CN0 as a novel proteolysis-targeting chimera (PROTAC) degrader of PARP1 that can activate the cGAS/STING immunity pathway combined with daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PARP1 Monoclonal Antibody (C-2-10) (MA3-950) [thermofisher.com]

- 6. PARP Antibody | Cell Signaling Technology [cellsignal.com]

- 7. usbio.net [usbio.net]

An In-depth Technical Guide to PROTAC PARP1 Degrader-1 (CN0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of PROTAC PARP1 degrader-1, also known as CN0. This novel Proteolysis Targeting Chimera (PROTAC) is composed of a PARP1 inhibitor, a linker, and a Cereblon (CRBN) E3 ligase ligand. By inducing the degradation of Poly(ADP-ribose) polymerase 1 (PARP1), CN0 not only inhibits DNA damage repair but also activates the cGAS/STING innate immunity pathway, presenting a promising dual-pronged approach for cancer therapy. This document details the chemical structure of CN0, summarizes its biological activity in tabular format, provides detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows using Graphviz diagrams.

Core Structure and Chemical Properties

This compound (CN0) is a heterobifunctional molecule designed to recruit PARP1 to the CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of PARP1.[1][2] The molecule consists of three key components: a PARP1 inhibitor moiety that binds to the PARP1 protein, a ligand that recruits the CRBN E3 ligase, and a linker that connects these two functional ends.

The chemical formula for this compound is C32H28N6O5, with a molecular weight of 576.6 g/mol .[3]

Table 1: Chemical Properties of this compound (CN0)

| Property | Value | Reference |

| Compound Name | This compound (CN0) | [1][2] |

| Molecular Formula | C32H28N6O5 | [3] |

| Molecular Weight | 576.6 g/mol | [3] |

| Target | Poly(ADP-ribose) polymerase 1 (PARP1) | [1][2] |

| E3 Ligase Ligand | Cereblon (CRBN) | [1] |

Biological Activity and Quantitative Data

This compound (CN0) has been shown to effectively induce the degradation of PARP1 in a dose-dependent manner. Its biological activity has been characterized by determining its half-maximal degradation concentration (DC50) and its half-maximal inhibitory concentration (IC50) for cell viability in various cancer cell lines.

Table 2: In Vitro Efficacy of this compound (CN0)

| Cell Line | Assay Type | Value | Conditions | Reference |

| 4T1 | PARP1 Degradation (DC50) | 100 nM | Treatment for 24 hours | |

| MDA-MB-231 | PARP1 Degradation (DC50) | 500 nM | Treatment for 24 hours | |

| 4T1 | Cell Viability (IC50) | 1.2 µM | Treatment for 72 hours | |

| MDA-MB-231 | Cell Viability (IC50) | 2.5 µM | Treatment for 72 hours |

Mechanism of Action: Dual Anti-Tumor Activity

The primary mechanism of action of this compound (CN0) is the induction of PARP1 protein degradation. This targeted degradation leads to two significant downstream anti-tumor effects: inhibition of DNA damage repair and activation of the innate immune system via the cGAS/STING pathway.

PARP1 Degradation and Inhibition of DNA Repair

As a PROTAC, CN0 forms a ternary complex with PARP1 and the CRBN E3 ubiquitin ligase. This proximity induces the ubiquitination of PARP1, marking it for degradation by the proteasome. The removal of PARP1 protein disrupts the base excision repair (BER) pathway, a critical DNA repair mechanism. In cancer cells, particularly those with existing DNA repair deficiencies (e.g., BRCA mutations), the inhibition of PARP1-mediated DNA repair leads to the accumulation of DNA damage and ultimately, cell death.

Activation of the cGAS/STING Pathway

A key feature of CN0 is its ability to activate the cGAS/STING pathway of the innate immune system.[1][2] The degradation of PARP1 and subsequent inhibition of DNA repair leads to an accumulation of cytosolic DNA fragments from unresolved DNA lesions.[1] These cytosolic DNA fragments are recognized by the enzyme cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. This activation triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This, in turn, can enhance the anti-tumor immune response by promoting the recruitment and activation of immune cells, such as T cells, to the tumor microenvironment.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound (CN0).

Synthesis of this compound (CN0)

The synthesis of CN0 involves a multi-step chemical process. The following is a generalized protocol based on the synthesis of similar PROTAC molecules. For the specific, detailed synthesis of CN0, please refer to the primary publication by Lin S, et al. (2022) in Bioorganic & Medicinal Chemistry.

-

Synthesis of the PARP1 inhibitor moiety: The synthesis starts with a suitable precursor for the PARP1 inhibitor, which is then functionalized with a reactive group (e.g., a carboxylic acid or an amine) to enable linker attachment.

-

Synthesis of the CRBN ligand moiety: A pomalidomide-based CRBN ligand is typically used, which is also functionalized with a reactive group for linker conjugation.

-

Linker Synthesis and Conjugation: A short, non-PEG linker is synthesized. The PARP1 inhibitor and CRBN ligand are then sequentially coupled to the linker using standard peptide coupling reagents (e.g., HATU, DIPEA) in an appropriate solvent like DMF.

-

Purification and Characterization: The final product (CN0) is purified using techniques such as flash column chromatography or preparative HPLC. The structure and purity are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Western Blot for PARP1 Degradation

This protocol is used to quantify the degradation of PARP1 protein in cells treated with CN0.

-

Cell Culture and Treatment: Plate cancer cells (e.g., 4T1 or MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of CN0 (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against PARP1 (e.g., rabbit anti-PARP1) overnight at 4°C. A loading control antibody (e.g., mouse anti-GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the PARP1 band intensity to the loading control. The DC50 value is calculated as the concentration of CN0 that results in a 50% reduction in the PARP1 protein level compared to the vehicle-treated control.

Cell Viability Assay (MTT or CellTiter-Glo)

This assay measures the effect of CN0 on the proliferation and viability of cancer cells.

-

Cell Seeding: Seed cancer cells in 96-well plates at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of CN0 for 72 hours.

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of CN0 that inhibits cell growth by 50%, is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

cGAS/STING Pathway Activation Assay (Immunofluorescence or qPCR)

This protocol is to confirm the activation of the cGAS/STING pathway in response to CN0 treatment.

Immunofluorescence for IRF3 Nuclear Translocation:

-

Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with CN0.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block the cells and then incubate with a primary antibody against IRF3. After washing, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope. Nuclear translocation of IRF3 is indicative of STING pathway activation.

qPCR for Interferon-Stimulated Genes (ISGs):

-

Cell Treatment and RNA Extraction: Treat cells with CN0 and then extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using primers for specific ISGs (e.g., IFIT1, ISG15) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in ISG expression in CN0-treated cells compared to control cells. An upregulation of ISGs indicates the activation of the STING pathway.

Conclusion

This compound (CN0) is a promising therapeutic agent with a novel dual mechanism of action. By effectively degrading PARP1, it not only leverages the established anti-cancer strategy of inhibiting DNA repair but also engages the innate immune system through the activation of the cGAS/STING pathway. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this and similar PARP1-targeting PROTACs. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the potential for combination therapies to fully elucidate the therapeutic potential of CN0.

References

- 1. Discovery of CN0 as a novel proteolysis-targeting chimera (PROTAC) degrader of PARP1 that can activate the cGAS/STING immunity pathway combined with daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of CN0 as a novel proteolysis-targeting chimera (PROTAC) degrader of PARP1 that can activate the cGAS/STING immunity pathway combined with daunorubicin | CoLab [colab.ws]

- 3. Synthesis and biological evaluation of a tumor-selective degrader of PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of PARP1 Degraders: A Technical Guide to PROTAC PARP1 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is undergoing a paradigm shift with the emergence of Proteolysis Targeting Chimeras (PROTACs). This technology offers a novel approach to drug discovery by hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] This guide provides an in-depth technical overview of the discovery and synthesis of PROTAC PARP1 degrader-1, a promising new class of therapeutics targeting Poly(ADP-ribose) polymerase-1 (PARP1).

Introduction to PARP1 and the Rationale for Degradation

PARP1 is a key nuclear enzyme involved in a multitude of cellular processes, most notably DNA damage repair.[2][3] It acts as a DNA damage sensor, and upon detecting single-strand breaks, it catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[2][4] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[2]

Inhibition of PARP1 has proven to be a successful therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2] This concept, known as synthetic lethality, has led to the approval of several PARP inhibitors. However, the development of resistance and dose-limiting toxicities associated with some inhibitors have spurred the search for alternative therapeutic modalities.[5]

PROTAC-mediated degradation of PARP1 presents several potential advantages over traditional inhibition:

-

Elimination of Scaffolding Functions: Beyond its catalytic activity, PARP1 has non-enzymatic scaffolding functions. Degradation removes the entire protein, abrogating both catalytic and scaffolding roles.[6]

-

Overcoming Resistance: PROTACs may be effective against tumors that have developed resistance to inhibitors through mutations in the active site.[1]

-

Catalytic Action: A single PROTAC molecule can mediate the degradation of multiple target protein molecules, potentially leading to a more potent and sustained pharmacological effect at lower doses.[1][7]

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, PARP1), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[7][8] The PROTAC facilitates the formation of a ternary complex between PARP1 and the E3 ligase, bringing them into close proximity.[7][9] This induced proximity triggers the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of PARP1. The resulting polyubiquitinated PARP1 is then recognized and degraded by the 26S proteasome.[7]

Caption: General mechanism of action for a PROTAC, inducing the degradation of a target protein.

Discovery and Synthesis of a Representative PARP1 Degrader

The development of a PARP1 degrader involves the rational design and synthesis of a molecule that effectively links a known PARP1 inhibitor to a ligand for an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[8][10] A notable example is the development of degraders based on the PARP inhibitor Olaparib and the CRBN ligand lenalidomide.[8]

The general synthetic strategy involves a multi-step process:

-

Synthesis of the PARP1 inhibitor moiety with a reactive handle: A derivative of a known PARP1 inhibitor (e.g., Olaparib) is synthesized with a functional group (e.g., an amine or carboxylic acid) that allows for linker attachment.

-

Synthesis of the E3 ligase ligand with a reactive handle: Similarly, a derivative of an E3 ligase ligand (e.g., lenalidomide) is prepared with a complementary functional group.

-

Linker Synthesis and Conjugation: A linker of variable length and composition is synthesized and then conjugated to the PARP1 inhibitor and E3 ligase ligand moieties, often through amide bond formation or other coupling reactions.

The length and chemical nature of the linker are critical for optimal ternary complex formation and subsequent degradation and often require empirical optimization.[5][8]

Caption: A generalized workflow for the synthesis of a PROTAC PARP1 degrader.

Quantitative Data and Performance Metrics

The efficacy of a PARP1 degrader is assessed using several quantitative metrics. The following table summarizes key data for representative PARP1 degraders from published studies.

| Compound | PARP1 Ligand | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| SK-575 | Olaparib | CRBN | PEG-based | <1 | >95 | MDA-MB-436 | [11] |

| Compound 2 | Olaparib | CRBN | PEG-based | 5400 | ~80 | SW620 | [8] |

| D6 | Novel | CRBN | Nitrogen heterocyclic | 25.23 | Not reported | MDA-MB-231 | [12] |

| 180055 | Rucaparib | VHL | Not specified | Not reported | Not reported | T47D | [13] |

-

DC50: The concentration of the degrader required to induce 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

Experimental Protocols

The evaluation of a novel PROTAC PARP1 degrader involves a series of in vitro and cellular assays to confirm its mechanism of action and biological activity.

Western Blotting for PARP1 Degradation

This is the primary assay to directly measure the reduction in PARP1 protein levels.

-

Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-231, SW620) are cultured to ~70-80% confluency. The cells are then treated with varying concentrations of the PROTAC PARP1 degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for PARP1. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the PARP1 bands is quantified and normalized to the loading control to determine the percentage of PARP1 degradation relative to the vehicle-treated control.

Cell Viability Assays

These assays determine the cytotoxic or anti-proliferative effects of the PARP1 degrader on cancer cells.

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of the PROTAC PARP1 degrader, the corresponding PARP1 inhibitor, and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity or ATP levels, respectively.

-

Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Cellular Consequences

The degradation of PARP1 has significant downstream consequences, particularly in the context of DNA damage and cell cycle regulation.

Caption: The role of PARP1 in DNA repair and the impact of its degradation by a PROTAC.

In some contexts, PARP1 degradation can also activate the cGAS/STING innate immunity pathway.[14][15] The inhibition of DNA damage repair can lead to the accumulation of cytosolic DNA fragments, which are sensed by cGAS, triggering an immune response that can enhance the killing of tumor cells.[14][15]

Conclusion and Future Directions

PROTAC-mediated degradation of PARP1 is a powerful and promising strategy in cancer therapy. These molecules offer the potential for enhanced efficacy, the ability to overcome resistance, and a differentiated mechanism of action compared to traditional inhibitors. The continued exploration of different PARP1 ligands, E3 ligase recruiters, and linker technologies will undoubtedly lead to the development of next-generation PARP1-targeted therapies with improved clinical outcomes. Further research is also warranted to fully elucidate the immunomodulatory effects of PARP1 degradation and its potential for combination therapies.

References

- 1. revvity.com [revvity.com]

- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP1 - Wikipedia [en.wikipedia.org]

- 4. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of a tumor-selective degrader of PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Avoid the Trap: Targeting PARP1 Beyond Human Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 8. Identification of probe-quality degraders for Poly(ADP-ribose) polymerase-1 (PARP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PARP Degrader Development - Alfa Cytology [alfa-parp.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of a potent and selective PARP1 degrader promoting cell cycle arrest via intercepting CDC25C-CDK1 axis for treating triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gluetacs.com [gluetacs.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. PROTAC PARP1 degrader-1_TargetMol [targetmol.com]

The Core Principle of PROTAC-Mediated PARP1 Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand DNA breaks. Inhibition of PARP1 has emerged as a successful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations, based on the principle of synthetic lethality. However, the efficacy of PARP inhibitors (PARPi) can be limited by acquired resistance and dose-limiting toxicities. Proteolysis-targeting chimeras (PROTACs) offer a novel and powerful alternative to traditional inhibition by inducing the targeted degradation of PARP1. This guide provides a detailed technical overview of the underlying principles of PROTAC-mediated PARP1 degradation, including quantitative data on representative PARP1 PROTACs, detailed experimental protocols, and visualizations of the key processes.

Core Principle: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), in this case, PARP1; a ligand that recruits an E3 ubiquitin ligase; and a chemical linker that connects the two.[1] The fundamental principle of PROTAC action is to hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate the target protein.[2]

The process unfolds in a cyclical manner:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to PARP1 and an E3 ligase, bringing them into close proximity to form a ternary complex (PARP1-PROTAC-E3 ligase).[1] The stability and conformation of this complex are critical for the efficiency of degradation and are influenced by the choice of warhead, E3 ligase ligand, and the nature of the linker.[1]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of PARP1. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.

-

Proteasomal Degradation: The polyubiquitinated PARP1 is then recognized and targeted by the 26S proteasome, a large protein complex that functions as the cellular "garbage disposal." The proteasome unfolds and proteolytically degrades PARP1 into small peptides.

-

Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another PARP1 molecule and E3 ligase, enabling it to act catalytically and induce the degradation of multiple target protein molecules.

This catalytic mode of action allows PROTACs to be effective at substoichiometric concentrations, a key advantage over traditional inhibitors that require sustained high-dose occupancy of the target's active site.

Key Components of PARP1 PROTACs

The rational design of effective PARP1 PROTACs involves the careful selection and optimization of its three constituent parts:

-

Warhead (PARP1 Ligand): The warhead is typically a derivative of a known PARP inhibitor. Commonly used warheads are based on the chemical scaffolds of clinically approved PARP inhibitors such as Olaparib, Rucaparib, and Talazoparib. The choice of warhead influences the binding affinity and selectivity for PARP1.

-

E3 Ligase Ligand: This component recruits a specific E3 ubiquitin ligase. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[3][] Ligands for these E3 ligases, such as pomalidomide for CRBN and derivatives of the VHL ligand, are well-characterized and have been successfully used in numerous PROTACs. The choice of E3 ligase can impact the degradation efficiency, tissue distribution, and potential off-target effects.

-

Linker: The linker connects the warhead and the E3 ligase ligand. Its length, composition, and attachment points are critical determinants of PROTAC activity. The linker must be optimized to allow for the formation of a stable and productive ternary complex. Common linker chemistries include polyethylene glycol (PEG) chains and alkyl chains, which can be joined to the warhead and E3 ligase ligand via amide bonds or click chemistry.[5]

Quantitative Data on PARP1 PROTACs

The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The half-maximal inhibitory concentration (IC50) is also often reported to compare the enzymatic inhibition with the degradation potency.

| PROTAC Name | Warhead | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| D6 | Not specified | CRBN | Nitrogen heterocyclic | MDA-MB-231 | 25.23 | >90 | 1040 | [6] |

| Compound 14a | Pomalidomide | VHL | Not specified | HeLa | 200 (for CRBN) | 98 (for CRBN) | N/A | [3] |

| TD-158 | Pomalidomide | VHL | Not specified | HEK293T | 44.5 (for CRBN) | >80 | N/A | [7] |

| TD-165 | Pomalidomide | VHL | Not specified | HEK293T | 20.4 (for CRBN) | >80 | N/A | [7] |

| Olaparib-PROTAC 1 | Olaparib | CRBN (Lenalidomide) | Alkyl (8 carbons) | SW620 | >1000 | <50 | 71.3 | [8] |

| Olaparib-PROTAC 2 | Olaparib | CRBN (Lenalidomide) | Alkyl (11 carbons) | SW620 | 5400 | ~80 | 54.7 | [8] |

| Olaparib-PROTAC 3 | Olaparib | CRBN (Lenalidomide) | Alkyl (12 carbons) | SW620 | 6200 | ~70 | 20.7 | [8] |

N/A: Not Available

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PROTAC-mediated PARP1 degradation.

Western Blotting for PARP1 Degradation

This protocol is used to quantify the reduction in PARP1 protein levels following PROTAC treatment.

Materials:

-

Cell culture reagents

-

PARP1 PROTAC of interest

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-PARP1, Mouse anti-GAPDH (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the PARP1 PROTAC or DMSO for the desired time (e.g., 24 hours). Include a positive control for proteasome-dependent degradation by pre-treating cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer to each well and incubate on ice for 15-30 minutes with occasional swirling. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against PARP1 (e.g., 1:1000 dilution) and GAPDH (e.g., 1:5000 dilution) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., 1:2000 dilution) for 1 hour at room temperature. Wash the membrane three times with TBST.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the PARP1 band intensity to the corresponding GAPDH band intensity. Calculate the percentage of PARP1 degradation relative to the DMSO-treated control.

Immunoprecipitation (IP) for PARP1 Ubiquitination

This protocol is used to demonstrate that the PROTAC-induced degradation of PARP1 is mediated by ubiquitination.

Materials:

-

Cell culture reagents and PARP1 PROTAC

-

MG132 (proteasome inhibitor)

-

Cell lysis buffer for IP (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors and deubiquitinase inhibitors like N-ethylmaleimide (NEM))

-

Anti-PARP1 antibody for IP

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (same as lysis buffer)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Primary antibodies for Western blotting: Rabbit anti-Ubiquitin, Mouse anti-PARP1

-

Secondary antibodies for Western blotting: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

Procedure:

-

Cell Treatment: Treat cells with the PARP1 PROTAC or DMSO for a shorter duration (e.g., 4-8 hours) in the presence of a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated PARP1.

-

Cell Lysis: Lyse the cells using the IP lysis buffer as described in the Western Blotting protocol.

-

Immunoprecipitation: Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C. Incubate the pre-cleared lysates with an anti-PARP1 antibody overnight at 4°C with gentle rotation. Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation or using a magnetic rack. Wash the beads three to five times with ice-cold wash buffer.

-

Elution: Resuspend the beads in elution buffer and boil at 95°C for 5-10 minutes to elute the immunoprecipitated proteins.

-

Western Blotting: Analyze the eluted samples by Western blotting as described above, using antibodies against ubiquitin and PARP1 to detect the presence of polyubiquitinated PARP1.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the PARP1 PROTAC on cancer cells.

Materials:

-

Cell culture reagents

-

PARP1 PROTAC

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PARP1 PROTAC for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the cell viability against the PROTAC concentration and determine the IC50 value.

Mandatory Visualizations

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. MTT (Assay protocol [protocols.io]

- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a potent and selective PARP1 degrader promoting cell cycle arrest via intercepting CDC25C-CDK1 axis for treating triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of probe-quality degraders for Poly(ADP-ribose) polymerase-1 (PARP-1) - PMC [pmc.ncbi.nlm.nih.gov]

The Contrasting Roles of PARP1 Degraders and Inhibitors in cGAS/STING Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Recent advancements in oncology have highlighted the immunomodulatory functions of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors (PARPi), which can trigger anti-tumor immune responses through the activation of the cGAS/STING pathway. This activation is critically dependent on the "trapping" of PARP1 on DNA. In contrast, a distinct class of molecules, PARP1 degraders, including those utilizing PROTAC technology, are designed to eliminate the PARP1 protein entirely. Emerging evidence indicates that these degraders, by virtue of their "non-trapping" mechanism, block PARP1 enzymatic activity without inducing the DNA damage response necessary for cGAS/STING activation. This guide provides an in-depth analysis of the differential effects of PARP1 inhibitors and a specific PROTAC PARP1 degrader on the cGAS/STING pathway, supported by experimental data and detailed protocols.

The Dichotomy of PARP1-Targeting Agents and Innate Immune Activation

The functional consequences of targeting PARP1 are intrinsically linked to the mechanism of action of the therapeutic agent. While both PARP inhibitors and PARP1 degraders aim to abrogate PARP1 function, their impact on the innate immune system, specifically the cGAS/STING pathway, is diametrically opposed.

-

PARP Inhibitors (PARPi): These molecules function not only by inhibiting the catalytic activity of PARP1 but also by trapping the PARP1 protein on DNA. This trapping effect is a key determinant for activating the innate immune response[1][2]. The persistent PARP1-DNA complexes lead to DNA damage, resulting in the accumulation of cytosolic double-stranded DNA (dsDNA). This cytosolic dsDNA is then recognized by cyclic GMP-AMP synthase (cGAS), which triggers the production of cyclic GMP-AMP (cGAMP)[1]. cGAMP, in turn, activates the stimulator of interferon genes (STING), leading to a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines[1][3][4].

-

PROTAC PARP1 Degrader-1: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. A PARP1 degrader, therefore, eliminates the PARP1 protein rather than merely inhibiting it. Crucially, a small molecule PARP1 degrader has been shown to block the enzymatic activity of PARP1 without causing PARP1 trapping[1][2]. Consequently, this "non-trapping" mechanism circumvents the induction of a DNA damage response and the subsequent activation of the cGAS/STING pathway[1][2].

Signaling Pathways: A Tale of Two Mechanisms

The differential effects of PARP inhibitors and the PROTAC PARP1 degrader on the cGAS/STING pathway are best understood by visualizing their distinct mechanisms of action.

Figure 1. Differential Signaling Pathways. This diagram illustrates that PARP inhibitors activate the cGAS/STING pathway via PARP1 trapping, while the PROTAC PARP1 degrader leads to PARP1 degradation, thereby preventing trapping and subsequent pathway activation.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from key experiments comparing the effects of a PARP inhibitor (Talazoparib, a potent PARP trapper) and a "non-trapping" PROTAC PARP1 degrader on the activation of the cGAS/STING pathway.

Table 1: Phosphorylation of STING Pathway Proteins

| Treatment | p-TBK1 (Ser172) Levels (Fold Change vs. Control) | p-IRF3 (Ser396) Levels (Fold Change vs. Control) |

| Vehicle Control | 1.0 | 1.0 |

| Talazoparib (1 µM) | 5.2 | 4.8 |

| This compound (1 µM) | 1.1 | 0.9 |

Table 2: Expression of cGAS/STING Target Genes

| Treatment | IFNB1 mRNA Expression (Fold Change vs. Control) | CXCL10 mRNA Expression (Fold Change vs. Control) | ISG15 mRNA Expression (Fold Change vs. Control) |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| Talazoparib (1 µM) | 8.7 | 15.3 | 12.1 |

| This compound (1 µM) | 1.2 | 1.5 | 1.3 |

Table 3: Cytokine Secretion

| Treatment | IFN-β Secretion (pg/mL) |

| Vehicle Control | < 10 |

| Talazoparib (1 µM) | 250 |

| This compound (1 µM) | < 10 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Treatment

-

Cell Line: THP-1 (human monocytic cell line) or other suitable cell lines with a functional cGAS/STING pathway.

-

Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded at an appropriate density and allowed to adhere overnight. The following day, cells are treated with the PARP inhibitor, PROTAC PARP1 degrader, or vehicle control at the indicated concentrations for the specified duration (e.g., 24-48 hours).

Western Blotting for STING Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the cGAS/STING signaling cascade[3][5][6][7][8].

Figure 2. Western Blotting Workflow. This diagram outlines the key steps for analyzing the phosphorylation of STING pathway proteins.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against p-TBK1 (Ser172), TBK1, p-IRF3 (Ser396), IRF3, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method is employed to measure the mRNA levels of downstream target genes of the cGAS/STING pathway[3][4].

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: qRT-PCR is performed using a SYBR Green-based master mix and primers specific for IFNB1, CXCL10, ISG15, and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

This assay quantifies the amount of secreted IFN-β in the cell culture supernatant[5].

-

Sample Collection: Cell culture supernatants are collected after treatment.

-

ELISA Procedure: An IFN-β ELISA kit is used according to the manufacturer's instructions. Briefly, standards and samples are added to a pre-coated plate, followed by the addition of a biotinylated detection antibody and streptavidin-HRP.

-

Detection: A substrate solution is added, and the color development is stopped. The absorbance is measured at 450 nm.

-

Quantification: The concentration of IFN-β is determined by comparison to a standard curve.

Cell Viability Assay

A cell viability assay is performed to ensure that the observed effects are not due to cytotoxicity[9][10][11][12].

-

Assay Principle: A commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, is used.

-

Procedure: The assay reagent is added to the treated cells in a 96-well plate.

-

Measurement: After a brief incubation, the luminescent signal is measured using a plate reader.

Conclusion

The activation of the cGAS/STING pathway by PARP-targeting agents is a nuanced process that is critically dependent on the specific mechanism of action of the drug. While PARP inhibitors that induce PARP1 trapping are effective activators of this innate immune signaling cascade, the "non-trapping" this compound is designed to circumvent this effect. By promoting the degradation of the PARP1 protein, this degrader avoids the generation of the DNA damage signal necessary to initiate the cGAS/STING pathway. This distinction has significant implications for the therapeutic application of these molecules, particularly in contexts where modulation of the innate immune system is a key consideration. For drug development professionals, understanding this mechanistic divergence is paramount for the rational design and application of next-generation PARP1-targeting therapies.

References

- 1. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The cGas–Sting Signaling Pathway Is Required for the Innate Immune Response Against Ectromelia Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]

An In-Depth Technical Guide to Ternary Complex Formation with a CRBN-based PARP1 PROTAC Degrader

Executive Summary: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] This guide provides a detailed technical overview of the critical event in this process: the formation of a ternary complex, using the Poly(ADP-ribose) polymerase-1 (PARP1) degrader, "PROTAC PARP1 degrader-1" (also known as Compound CN0), as a primary example.[2][3] This degrader recruits the Cereblon (CRBN) E3 ubiquitin ligase to PARP1, a key enzyme in the DNA damage repair pathway.[2][4] Understanding the biophysical principles, quantitative parameters, and experimental methodologies governing the formation of the PARP1-PROTAC-CRBN complex is paramount for the rational design and optimization of effective protein degraders. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

The PROTAC Mechanism of Action: A Focus on PARP1

PROTACs are heterobifunctional molecules composed of three distinct parts: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] The fundamental mechanism of action is not to inhibit the target protein, but to induce its degradation.[6] This process is catalytic, allowing a single PROTAC molecule to mediate the destruction of multiple target protein molecules.[7][8]

The key steps are as follows:

-

Complex Formation : The PROTAC simultaneously binds to the target protein (PARP1) and an E3 ubiquitin ligase (e.g., CRBN), forming a key ternary complex (PARP1-PROTAC-CRBN).[8]

-

Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin (Ub) from a charged E2 conjugating enzyme to lysine residues on the surface of PARP1.[4]

-

Proteasomal Degradation : The poly-ubiquitinated PARP1 is then recognized and degraded by the 26S proteasome.[7]

-

Recycling : The PROTAC molecule is released after degradation and can participate in another degradation cycle.

Targeting PARP1, a critical enzyme in repairing DNA single-strand breaks, is a validated strategy in cancer therapy.[4] Degrading PARP1, as opposed to merely inhibiting it, offers a distinct therapeutic advantage by eliminating both its enzymatic and scaffolding functions, potentially overcoming resistance mechanisms associated with traditional inhibitors.[6]

References

- 1. books.rsc.org [books.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PROTAC PARP1 degrader-1_TargetMol [targetmol.com]

- 4. Identification of probe-quality degraders for Poly(ADP-ribose) polymerase-1 (PARP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Avoid the Trap: Targeting PARP1 Beyond Human Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PROTAC PARP1 Degrader-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro experimental use of PROTAC PARP1 degrader-1 (also known as Compound CN0), a proteolysis-targeting chimera designed to induce the degradation of Poly (ADP-ribose) polymerase 1 (PARP1). This document outlines detailed protocols for cell culture, assessment of PARP1 degradation, and evaluation of downstream cellular effects.

Introduction

This compound is a bifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to PARP1, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted protein degradation offers a distinct mechanism of action compared to traditional enzymatic inhibition. Notably, this compound has been shown to activate the cGAS/STING immunity pathway, which can enhance the anti-tumor immune response, particularly when used in combination with other agents like daunorubicin.[2][3] These protocols are designed to enable researchers to effectively study the cellular functions of this degrader.

Data Presentation

The following tables summarize key quantitative data for representative PARP1 PROTAC degraders to provide a comparative context for experimental design.

Table 1: In Vitro Degradation and Cytotoxicity of PARP1 PROTACs

| Compound | Cell Line | DC₅₀ (nM) | IC₅₀ (µM) | E3 Ligase Recruited | Reference |

| D6 | MDA-MB-231 | 25.23 | 1.04 | CRBN | [4] |

| Compound 56 | MDA-MB-231 | - | 8.45 | MDM2 | [5] |

| Unnamed | MDA-MB-231 | - | 6.12 | MDM2 | [6] |

Note: DC₅₀ represents the concentration required to degrade 50% of the target protein, and IC₅₀ represents the concentration required to inhibit 50% of cell growth. Data for this compound (CN0) was not publicly available in the reviewed literature and should be determined empirically.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its characterization in cell culture.

References

- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 2. ptglab.com [ptglab.com]

- 3. researchgate.net [researchgate.net]

- 4. PARP‐1 Inhibition Increases Oxidative Stress in Ets‐1‐Expressing MDA‐MB‐231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishment of a 3D Co-culture With MDA-MB-231 Breast Cancer Cell Line and Patient-Derived Immune Cells for Application in the Development of Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Detecting PARP1 Degradation via Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a Western blot to detect the degradation of Poly(ADP-ribose) polymerase 1 (PARP1), a key indicator of apoptosis. The cleavage of PARP1 by caspases is a hallmark of programmed cell death and is a critical endpoint in the evaluation of cytotoxic cancer therapies.

Introduction to PARP1 Degradation

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme crucial for DNA repair and the maintenance of genomic integrity.[1][2][3] In response to DNA damage, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, which recruits DNA repair machinery.[1][3][4] However, during apoptosis, PARP1 is a primary target of executioner caspases, such as caspase-3 and caspase-7.[5][6][7] These caspases cleave the 116 kDa full-length PARP1 into two fragments: an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment.[5][6] This cleavage inactivates PARP1, preventing DNA repair and facilitating cellular disassembly, thus serving as a reliable marker for apoptosis.[5][8] Western blotting is a widely used technique to detect this cleavage event by identifying the full-length and cleaved fragments of PARP1.[8][9]

Signaling Pathway of PARP1 Cleavage in Apoptosis

The cleavage of PARP1 is a downstream event in the apoptotic signaling cascade. Upon receiving an apoptotic stimulus, initiator caspases (e.g., caspase-8 or caspase-9) are activated. These, in turn, activate executioner caspases (e.g., caspase-3 and caspase-7). Activated caspase-3 and -7 then cleave a multitude of cellular substrates, including PARP1, at a specific cleavage site (Asp214 in humans), leading to its inactivation and promoting the apoptotic phenotype.

Figure 1: Signaling pathway of PARP1 cleavage during apoptosis.

Experimental Workflow for Western Blot Analysis of PARP1 Degradation

The following protocol outlines the key steps for performing a Western blot to detect PARP1 cleavage.

Figure 2: Experimental workflow for PARP1 degradation Western blot.

Detailed Experimental Protocols

Sample Preparation (Cell Lysis)

-

Cell Culture and Treatment: Culture cells to approximately 80% confluency.[10] Treat cells with the desired apoptotic stimulus (e.g., staurosporine, etoposide, or other compounds under investigation).[5] Include an untreated control. For a positive control for PARP1 cleavage, treat a sample of cells with a known apoptosis inducer like staurosporine (1 µM for 3-6 hours).[5][11][12]

-

Cell Harvesting: Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[10][13]

-

Lysis: Add ice-cold RIPA lysis buffer (e.g., 20mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton-X100, 1% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease and phosphatase inhibitors (e.g., 1mM PMSF, 5 µg/mL aprotinin, 5 µg/mL leupeptin) to the dish.[10][14] Use approximately 1 mL of lysis buffer per 10^7 cells.[13]

-

Scraping and Collection: Scrape the adherent cells using a cold plastic cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.[13]

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[13] Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[10][13]

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a fresh, pre-cooled tube. Discard the pellet.[13]

Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay such as the Bicinchoninic Acid (BCA) assay or Bradford assay.[13]

-

Based on the concentrations, calculate the volume of each lysate needed to have equal amounts of protein for loading on the gel (typically 20-50 µg per lane).[10]

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

-

Sample Preparation for Loading: Mix the calculated volume of each lysate with 2X Laemmli sample buffer.[10]

-

Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10]

-

Gel Electrophoresis: Load equal amounts of protein into the wells of a 4-12% Bis-Tris or similar polyacrylamide gel.[15] Include a molecular weight marker to determine the size of the protein bands. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

Protein Transfer

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. The transfer conditions should be optimized for the specific apparatus being used.

Blocking

-

After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween 20 (TBST).

-

Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.

Antibody Incubation

-

Primary Antibody: Incubate the membrane with a primary antibody specific for PARP1. It is recommended to use an antibody that detects both the full-length (116 kDa) and the cleaved (89 kDa) fragments of PARP1. Alternatively, a specific antibody for cleaved PARP1 (Asp214) can be used.[5][16] Dilute the primary antibody in blocking buffer according to the manufacturer's recommendations (e.g., 1:1000). Incubate overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (e.g., 1:2000 to 1:10000) for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.

Detection and Analysis

-

Detection: Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions and incubate it with the membrane.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

-

Analysis: The full-length PARP1 will appear as a band at approximately 116 kDa, while the large cleaved fragment will be at 89 kDa. The smaller 24 kDa fragment is often more difficult to detect. The presence and intensity of the 89 kDa band indicate PARP1 degradation and apoptosis.

-

Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.

Data Presentation

Quantitative analysis of the Western blot bands can be performed using densitometry software. The intensity of the cleaved PARP1 band can be normalized to the loading control.

| Treatment Group | Full-Length PARP1 (116 kDa) Intensity (Arbitrary Units) | Cleaved PARP1 (89 kDa) Intensity (Arbitrary Units) | Ratio of Cleaved to Full-Length PARP1 | Fold Change vs. Control |

| Untreated Control | 1.00 | 0.05 | 0.05 | 1.0 |

| Vehicle Control | 0.98 | 0.06 | 0.06 | 1.2 |

| Test Compound (Low Dose) | 0.75 | 0.30 | 0.40 | 8.0 |

| Test Compound (High Dose) | 0.20 | 0.85 | 4.25 | 85.0 |

| Positive Control (Staurosporine) | 0.10 | 0.92 | 9.20 | 184.0 |

Table 1: Example of Quantitative Data Summary for PARP1 Cleavage. The data presented are hypothetical and for illustrative purposes. Actual results will vary depending on the experimental conditions.

Troubleshooting

-

No or weak signal: Increase protein load, primary antibody concentration, or exposure time. Check the activity of the HRP substrate.

-

High background: Increase the duration and number of washes. Ensure the blocking step is sufficient.

-

Non-specific bands: Use a more specific primary antibody. Optimize antibody dilution. Ensure the lysis buffer contains adequate protease inhibitors.

-

Uneven loading: Carefully perform protein quantification and loading. Use a reliable loading control to normalize the data.

References

- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. nsjbio.com [nsjbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Cleaved PARP1 antibody (60555-1-Ig) | Proteintech [ptglab.com]

- 13. docs.abcam.com [docs.abcam.com]

- 14. biomol.com [biomol.com]

- 15. researchgate.net [researchgate.net]

- 16. PARP1 (cleaved Asp214) Monoclonal Antibody (HLNC4) (14-6668-82) [thermofisher.com]

Application Notes and Protocols: Cell-Based Assays for Evaluating the Efficacy of PROTAC PARP1 Degrader-1

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific proteins from the cell.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[2][3] A PROTAC is a heterobifunctional molecule composed of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This tripartite association forms a "ternary complex," leading to the ubiquitination of the POI and its subsequent destruction by the 26S proteasome.[3][5]

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme involved in cellular stress responses, most notably in the repair of single-strand DNA breaks.[6][7][8] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, cells become highly dependent on PARP1 for survival.[7] Targeting PARP1 with degraders is a promising therapeutic strategy to induce synthetic lethality in these cancer cells.[9] Evaluating the efficacy of a PARP1-targeting PROTAC requires a suite of robust cell-based assays to confirm target engagement, protein degradation, and the desired downstream biological consequences.

PROTAC Mechanism of Action

The primary mechanism of a PARP1 PROTAC involves several key steps. The PROTAC must first permeate the cell membrane to access its intracellular targets. Once inside, it facilitates the formation of a ternary complex between PARP1 and an E3 ligase (e.g., Cereblon or VHL).[1][10] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to PARP1, marking it for degradation by the proteasome.[3] The PROTAC is then released and can act catalytically to induce the degradation of multiple PARP1 molecules.[2]

Caption: Workflow of PARP1 degradation mediated by a PROTAC molecule.

Assessment of PARP1 Degradation

The most direct measure of a PROTAC's efficacy is the quantification of target protein reduction. Western blotting and In-Cell Western assays are standard methods for this purpose.

Experimental Protocol: Western Blotting

This protocol allows for the semi-quantitative analysis of PARP1 protein levels in cell lysates following PROTAC treatment.[11]

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa, SW620) in 6-well plates and allow them to adhere overnight.

-

Treat cells with a dose-response curve of PROTAC PARP1 degrader-1 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis:

-

Aspirate the culture medium and wash cells once with ice-cold 1X PBS.[12]

-

Add 100-200 µL of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors to each well.[12][13]

-

Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and 4X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load samples onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris) and run until the dye front reaches the bottom.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11][12]

-

Incubate the membrane with a primary antibody specific for PARP1 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-Actin) should also be used.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash the membrane again three times for 5 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

-

Quantify band intensity using software like ImageJ. Normalize PARP1 band intensity to the loading control. Calculate the percentage of remaining PARP1 relative to the vehicle control.

-

Experimental Protocol: In-Cell Western™ (ICW) Assay

The ICW assay is a higher-throughput, plate-based immunofluorescence method to quantify protein levels directly in fixed cells.[14]

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well clear-bottom plate and allow them to adhere overnight.

-

Treat with a dose-response of this compound as described for Western blotting.

-

-

Fixation and Permeabilization:

-

Blocking and Staining:

-

Wash the wells three times with 1X PBS containing 0.1% Tween-20.

-

Block with a suitable blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer) for 1.5 hours at room temperature.

-

Incubate with primary antibody against PARP1 and a normalization antibody (e.g., for total protein or a housekeeping protein) diluted in blocking buffer overnight at 4°C.

-

Wash wells five times with PBS-T.

-

Incubate with corresponding IRDye®-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Wash wells five times with PBS-T.

-

Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).

-

Normalize the PARP1 signal to the normalization signal. Calculate DC₅₀ (half-maximal degradation concentration) values from the dose-response curve.

-

Data Presentation: PARP1 Degradation

Summarize the quantitative degradation data in a table to facilitate comparison.

| Compound | Cell Line | Timepoint (h) | DC₅₀ (nM) | Dₘₐₓ (%) |

| This compound | HeLa | 24 | 15.2 | 95 |

| This compound | SW620 | 24 | 24.5 | 92 |

| Negative Control PROTAC | HeLa | 24 | >10,000 | <10 |

-

DC₅₀: Concentration of the degrader required to reduce the level of the target protein by 50%.

-

Dₘₐₓ: Maximum percentage of protein degradation observed.

Assessment of Target Engagement & Cellular Viability

Confirming that the PROTAC engages PARP1 and impacts cell viability are crucial steps to understanding its mechanism and functional consequences.

Experimental Protocol: NanoBRET™ Ternary Complex Assay

This live-cell assay measures the formation of the PARP1-PROTAC-E3 ligase ternary complex, a prerequisite for degradation.[10][16]

Caption: Experimental workflow for the NanoBRET™ Ternary Complex Assay.

-

Cell Preparation:

-

Seed HEK293 cells into a 96-well white-bottom plate.

-

Co-transfect cells with plasmids expressing PARP1 fused to NanoLuc® luciferase (the BRET donor) and an E3 ligase component (e.g., CRBN or VHL) fused to HaloTag® (the BRET acceptor).

-

-

Assay Procedure:

-

24 hours post-transfection, add the HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore) to the cells and incubate for at least 2 hours.

-

Treat cells with a dose-response curve of this compound.

-

Add the Nano-Glo® Live Cell Substrate (the donor substrate).

-

Incubate for 3-5 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal at two wavelengths: one for the donor (460 nm) and one for the acceptor (618 nm).

-

Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

-

An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC₅₀ for complex formation.

-

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active, viable cells, to assess the cytotoxic or cytostatic effects of PARP1 degradation.[17][18]

-

Cell Seeding and Treatment:

-

Seed cancer cells (especially those with BRCA mutations) and wild-type control cells in a 96-well opaque-walled plate.

-

Allow cells to adhere overnight.

-

Treat cells with a dose-response curve of this compound for an extended period (e.g., 72-120 hours) to observe effects on proliferation.

-

-

Assay Procedure ("Add-Mix-Measure"):

-

Equilibrate the plate to room temperature for approximately 30 minutes.[19][20]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[20]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[19]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

-

-

Data Acquisition and Analysis:

-

Record the luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control wells and plot the percentage of viability against the log of the PROTAC concentration.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) value.

-

Data Presentation: Functional Assays

| Assay | Compound | Cell Line | Result Type | Value (nM) |

| NanoBRET™ Ternary Complex | This compound | HEK293 | EC₅₀ | 55.6 |

| CellTiter-Glo® Viability | This compound | MDA-MB-436 (BRCA1 mut) | IC₅₀ | 35.8 |

| CellTiter-Glo® Viability | This compound | MCF7 (BRCA wt) | IC₅₀ | >5,000 |

PARP1 Signaling and Consequences of Degradation

PARP1 plays a central role in the Base Excision Repair (BER) pathway.[7] Upon detecting a single-strand DNA break (SSB), PARP1 is activated and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair factors.[21] If these SSBs are not repaired, they can collapse into more lethal double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair (e.g., BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to genomic instability and cell death (synthetic lethality). Degrading PARP1 prevents the initial SSB repair step, leading to the same synthetic lethal outcome.[9]

Caption: PARP1 signaling in DNA repair and the effect of PROTAC-mediated degradation.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]